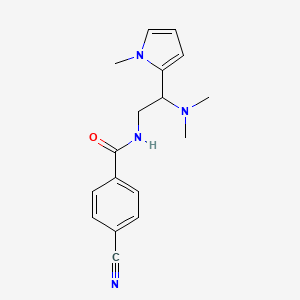
4-cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide is a complex organic compound characterized by its cyano group, dimethylamino group, and pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrole derivative and the subsequent introduction of the cyano and dimethylamino groups. One common method is the reaction of 1-methyl-1H-pyrrole-2-carboxaldehyde with dimethylamine to form the corresponding amine, followed by cyanoethylation to introduce the cyano group.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 4-Cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzoic acid.
Reduction: 4-Amino-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide.
Substitution: Various alkylated derivatives depending on the alkyl halide used.
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: It can be used in the production of advanced materials and chemicals.
作用機序
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The cyano group can act as an electrophile, while the dimethylamino group can engage in hydrogen bonding and other interactions. These properties make it a versatile molecule in various biological and chemical processes.
類似化合物との比較
4-Cyano-N,N-dimethylaniline: Similar cyano and dimethylamino groups but lacks the pyrrole ring.
4-Cyano-N-(2-(dimethylamino)ethyl)benzamide: Similar structure but without the pyrrole ring.
Uniqueness: The presence of the pyrrole ring in this compound adds a level of complexity and potential reactivity that is not present in the similar compounds listed above. This makes it a unique candidate for various applications in scientific research and industry.
生物活性
4-cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a cyano group and a pyrrole derivative, suggest promising biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H19N3O, with a molecular weight of approximately 255.33 g/mol. The compound typically appears as a solid at room temperature, and its properties can vary based on purity and crystallization conditions .
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as tyrosinase, which plays a crucial role in melanin production. This inhibition could have implications for skin-related conditions and cosmetic applications.
- Anti-inflammatory Properties : Studies on pyrrole derivatives suggest that they may exhibit anti-inflammatory and analgesic effects, making them candidates for treating inflammatory diseases.
Biological Activity
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Exhibits potential in inhibiting cancer cell proliferation through various pathways. |
| Anti-inflammatory | May reduce inflammation and pain through enzyme inhibition. |
| Enzyme Inhibition | Effective against tyrosinase; potential applications in dermatology. |
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
-
Inhibition of Tyrosinase :
- A study demonstrated that similar benzamide derivatives effectively inhibited tyrosinase activity in vitro, suggesting potential applications in skin whitening agents.
- Anticancer Activity :
- Anti-inflammatory Effects :
特性
IUPAC Name |
4-cyano-N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-20(2)16(15-5-4-10-21(15)3)12-19-17(22)14-8-6-13(11-18)7-9-14/h4-10,16H,12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIGOCLUZQENDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC=C(C=C2)C#N)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













